molecular formula C9H9N B3354634 5,6-Dihydroisoquinoline CAS No. 60498-99-9

5,6-Dihydroisoquinoline

Cat. No.: B3354634
CAS No.: 60498-99-9
M. Wt: 131.17 g/mol
InChI Key: PXACLMDMQJIEEB-UHFFFAOYSA-N
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Description

5,6-Dihydroisoquinoline is a heterocyclic organic compound that belongs to the class of isoquinolines It is characterized by a partially saturated isoquinoline ring, which distinguishes it from fully aromatic isoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroisoquinoline can be achieved through several methods. One common approach involves the reduction of isoquinoline using hydrogenation techniques. Another method includes the cyclization of appropriate precursors under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes, is a well-known method for synthesizing isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of isoquinoline. This process is carried out under controlled conditions using metal catalysts such as palladium or platinum. The reaction is conducted at elevated temperatures and pressures to ensure complete reduction of the aromatic ring .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isoquinoline or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of metal catalysts such as palladium or platinum.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

Scientific Research Applications

5,6-Dihydroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydroisoquinoline involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors in the nervous system, modulating their activity and influencing neurotransmission pathways .

Comparison with Similar Compounds

    Isoquinoline: Fully aromatic and lacks the partial saturation seen in 5,6-Dihydroisoquinoline.

    Tetrahydroisoquinoline: Fully saturated isoquinoline derivative.

    Quinoline: Similar structure but with a nitrogen atom in a different position on the ring.

Uniqueness: this compound is unique due to its partial saturation, which imparts different chemical reactivity and biological activity compared to fully aromatic or fully saturated isoquinoline derivatives. This partial saturation allows for selective reactions that are not possible with other isoquinoline derivatives .

Properties

IUPAC Name

5,6-dihydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h2,4-7H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXACLMDMQJIEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50488071
Record name 5,6-Dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50488071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60498-99-9
Record name 5,6-Dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50488071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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